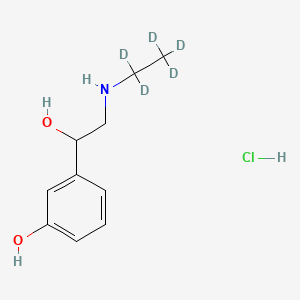
Propiverine-d7 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propiverine-d7 (hydrochloride) is a deuterium-labeled derivative of Propiverine hydrochloride. Propiverine hydrochloride is a well-known antimuscarinic agent used primarily for the treatment of overactive bladder syndrome. The deuterium labeling in Propiverine-d7 (hydrochloride) makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for the tracking of the compound in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propiverine-d7 (hydrochloride) involves the incorporation of deuterium atoms into the Propiverine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route generally involves the following steps:
Deuteration of Propoxy Group: The propoxy group in Propiverine is deuterated using deuterium gas or deuterated reagents.
Formation of Ester: The deuterated propoxy group is then esterified with α-phenyl-α-(propoxy-d7)benzeneacetic acid.
Cyclization: The ester undergoes cyclization to form the final Propiverine-d7 structure.
Hydrochloride Formation: The final compound is then converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of Propiverine-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of the propoxy group using industrial deuterium sources.
Automated Esterification and Cyclization: Automated systems are used for the esterification and cyclization steps to ensure consistency and purity.
Purification: The final product is purified using techniques such as crystallization and chromatography.
Quality Control: Rigorous quality control measures are in place to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
Propiverine-d7 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: The deuterium atoms can be replaced with hydrogen or other substituents under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents
Major Products
The major products formed from these reactions include various deuterated and non-deuterated metabolites, which are useful for studying the pharmacokinetics and metabolism of the compound .
科学研究应用
Propiverine-d7 (hydrochloride) has a wide range of scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Propiverine in biological systems.
Drug Development: Helps in the development of new drugs by providing insights into the metabolic pathways and potential drug interactions.
Biological Studies: Used in studies related to overactive bladder syndrome and other urinary disorders.
Industrial Applications: Employed in the quality control and validation of pharmaceutical products
作用机制
Propiverine-d7 (hydrochloride) exerts its effects through dual mechanisms:
Antimuscarinic Activity: It blocks muscarinic receptors in the bladder detrusor muscle, reducing muscle contractions.
Calcium Modulation: It inhibits calcium influx into the muscle cells, further reducing spasms and contractions
相似化合物的比较
Similar Compounds
Solifenacin: Another antimuscarinic agent used for overactive bladder.
Tolterodine: Similar in function but with different pharmacokinetic properties.
Oxybutynin: Known for its antimuscarinic activity but has a higher incidence of side effects like dry mouth
Uniqueness
Propiverine-d7 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This makes it a valuable tool in both research and industrial applications .
属性
分子式 |
C23H30ClNO3 |
|---|---|
分子量 |
411.0 g/mol |
IUPAC 名称 |
(1-methylpiperidin-4-yl) 2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C23H29NO3.ClH/c1-3-18-26-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)27-21-14-16-24(2)17-15-21;/h4-13,21H,3,14-18H2,1-2H3;1H/i1D3,3D2,18D2; |
InChI 键 |
KFUJMHHNLGCTIJ-MJZGYHEUSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C.Cl |
规范 SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


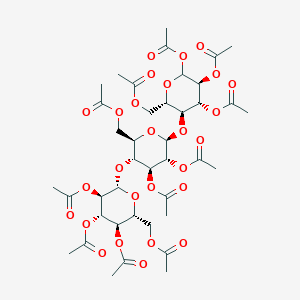
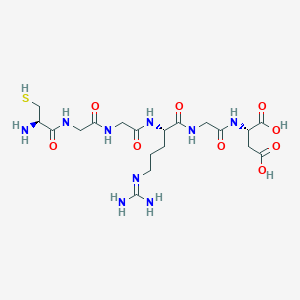
![6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B12430904.png)
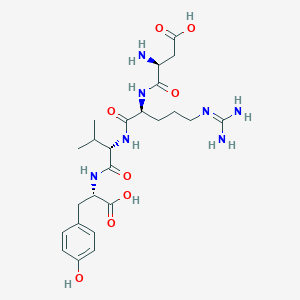


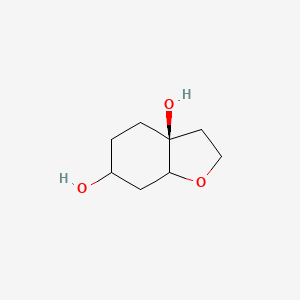

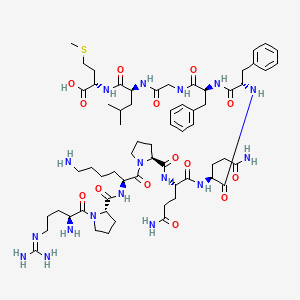
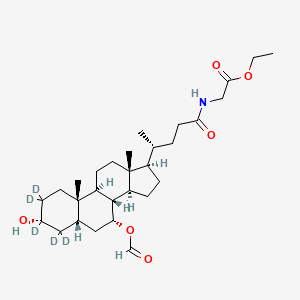
![trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12430952.png)
![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester](/img/structure/B12430969.png)

